Fraxin

概要

説明

準備方法

合成経路と反応条件: フラキシンはいくつかの方法で合成できます。一般的な方法の1つは、Weigela florida var. glabbra などの植物源からの抽出と精製です。抽出プロセスには、通常、エタノールやメタノールなどの有機溶媒を使用して化合物を分離することが含まれます。

工業生産方法: 産業では、フラキシンの生物学的利用能と治療効果を高めるために、長循環リポソームに組み込んで生産することができます . この方法には、直交計画による処方の最適化と、粒子サイズ、封入効率、安定性などのパラメータの評価が含まれます。

化学反応の分析

反応の種類: フラキシンは、次のようなさまざまな化学反応を起こします。

酸化: フラキシンはフリーラジカル捕捉活性を示し、過酸化水素(H2O2)によって誘発される酸化ストレスから細胞を保護します.

還元: フラキシンは、酸化ストレスによって上昇した脂質過酸化と内部活性酸素種レベルを低下させることができます.

置換: フラキシンは、特に特定の試薬の存在下で、置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過酸化水素(H2O2)は、フラキシンを含む研究で酸化ストレスを誘発するために一般的に使用されます.

還元: アスコルビン酸やトロロックスなどの抗酸化物質は、しばしばフラキシンの抗酸化活性を比較するための参照化合物として使用されます.

生成される主な生成物: これらの反応から生成される主な生成物には、活性酸素種と脂質過酸化生成物のレベルが低下し、酸化ストレスに対するフラキシンの保護効果に貢献しています .

4. 科学研究への応用

フラキシンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Fraxin, a compound derived from Fraxinus rhynchophylla Hance, has demonstrated a range of pharmacological activities, making it a subject of interest in scientific research .

Scientific Research Applications

Antioxidant and Renal Protection: this compound has shown promise in increasing antioxidant enzyme activity and improving renal function in diabetic mice . Studies indicate that this compound can upregulate the expression of antioxidant enzymes like SOD1 and HO-1, which helps to inhibit high glucose-induced fibronectin and inflammatory cell adhesion molecule overexpression . The activation of the Nrf2/ARE pathway, facilitated by this compound, is crucial in preventing oxidative stress during diabetic nephropathy .

Anti-inflammatory Effects: Research indicates that this compound possesses anti-inflammatory properties . It can improve the survival rate of mice induced with lipopolysaccharide (LPS), mitigating injuries in lung and liver tissues . this compound also reduces the levels of tumor necrosis factor-α and interleukin-6, as well as the production of nitric oxide . It can downregulate LPS-induced protein expressions of nuclear factor-kappa B (NF-κB) and NLRP3 inflammatory corpuscle signaling pathways .

Hepatoprotective Effects: this compound exhibits hepatoprotective effects by reducing CCl4-induced elevation of ALT and AST levels in serum, suggesting its potential in preventing liver damage . It also significantly decreases the level of MDA, a marker of lipid peroxidation, and modulates GSSG levels, further supporting its antioxidant activity in the liver .

Cellular Protective Activity: this compound has demonstrated the ability to recover viability in HUVECs (human umbilical vein endothelial cells) damaged by H2O2 treatment . It reduces lipid peroxidation and internal reactive oxygen species levels . this compound upregulates antiapoptotic genes (clusterin and apoptosis inhibitor 5) and a tumor suppressor gene (ST13), indicating its role in protecting cells from oxidative stress .

Pharmacokinetics and Pharmacodynamics: While specific clinical pharmacokinetic data for this compound itself is limited in the search results, understanding the pharmacokinetics and pharmacodynamics is crucial for its potential clinical application . The related study of Fraxinus plant derivative analogs along with pharmacodynamics and pharmacokinetics may also strengthen future advances . Further research is needed to determine proper dosage and clinical effectiveness, as well as to identify toxicological limits for organs like the liver and kidney .

In Vitro Studies

In vitro studies have revealed several key actions of this compound at the cellular level :

- Increased expression of antioxidant enzymes (SOD1 and HO-1)

- Inhibition of high glucose-induced fibronectin and inflammatory cell adhesion molecule overexpression

- Activation of the Nrf2/ARE pathway

- Upregulation of Cx43 expression in HG-induced glomerular mesangial cells (GMCs)

In Vivo Studies

In vivo studies have further validated this compound's therapeutic potential :

作用機序

フラキシンは、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化活性: フラキシンはフリーラジカルを捕捉し、活性酸素種の産生を阻害することで酸化ストレスを軽減します.

抗炎症効果: フラキシンは、炎症性サイトカインの放出を阻害し、さまざまなモデルで炎症を軽減します.

神経保護: フラキシンは、抗アポトーシス遺伝子のアップレギュレーションを通じて、酸化損傷とアポトーシスからニューロンを保護します.

6. 類似の化合物との比較

フラキシンは、次のようないくつかのクマリン化合物と構造的に関連しています。

フラキシジンメチルエーテル: フラキシンに比べて細胞生存率の向上効果が高い.

プレニレチン: 酸化ストレスに対する顕著な保護効果を示します.

メトキサレン: その抗酸化特性で知られています.

ディフラティック酸: 強力な細胞生存率の向上を示します.

ルチン: 抗酸化効果を持つ別のクマリン化合物.

キサンチレチン: 酸化ストレスに対する保護効果を示します.

クフマンニン: フラキシンと比較して細胞生存率を高めます.

フラキシンは、抗酸化、抗炎症、神経保護の特性を組み合わせており、さまざまな科学的および医学的用途にとって貴重な化合物です。

類似化合物との比較

Fraxin is structurally related to other coumarin compounds, such as:

Fraxidin Methyl Ether: Exhibits higher cell viability enhancement compared to this compound.

Prenyletin: Shows significant protective effects against oxidative stress.

Methoxsalen: Known for its antioxidant properties.

Diffratic Acid: Demonstrates potent cell viability enhancement.

Rutoside: Another coumarin compound with antioxidative effects.

Xanthyletin: Exhibits protective effects against oxidative stress.

Kuhlmannin: Enhances cell viability in comparison to this compound.

This compound is unique in its combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a valuable compound for various scientific and medical applications.

生物活性

Fraxin, a coumarin derivative primarily extracted from the bark of the Fraxinus species, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the pharmacological potential of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and hepatoprotective properties.

1. Antioxidant Activity

This compound demonstrates significant antioxidant activity, particularly in protecting human umbilical vein endothelial cells (HUVECs) from oxidative stress induced by hydrogen peroxide (H2O2). A study showed that this compound at a concentration of 0.5 mM effectively scavenged free radicals and improved cell viability by 9.3% compared to controls. It also reduced lipid peroxidation and intracellular reactive oxygen species levels elevated by H2O2 treatment. Notably, this compound upregulated antiapoptotic genes such as clusterin and apoptosis inhibitor 5, as well as the tumor suppressor gene ST13, indicating its role in cellular protection against oxidative damage .

2. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects, particularly in the context of cytokine storms—a severe immune response characterized by excessive cytokine release. In a mouse model of lipopolysaccharide (LPS)-induced cytokine storm, this compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and IL-6. The combination of this compound with quercetin further enhanced these effects, showcasing a synergistic relationship that could be beneficial in managing inflammatory conditions .

Table 1: Effects of this compound on Cytokine Levels

| Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|---|

| Control | 200 ± 10 | 150 ± 15 | 100 ± 5 |

| This compound (120 mg/Kg) | 50 ± 5* | 30 ± 3* | 20 ± 2* |

| Quercetin (100 mg/Kg) | 40 ± 4* | 25 ± 2* | 15 ± 1* |

| This compound + Quercetin | 30 ± 3** | 20 ± 2** | 10 ± 1** |

*Significantly different from control (P<0.001).

**Significantly different from individual treatments (P<0.001).

3. Anticancer Activity

This compound exhibits promising anticancer properties through various mechanisms. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) by promoting DNA fragmentation and increasing nitric oxide production . Additionally, mistletoe extracts derived from Fraxinus have shown cytotoxic effects against chronic myeloid leukemia cells and multiple myeloma cells through pathways involving caspase activation and downregulation of anti-apoptotic proteins like Mcl-1 .

Case Study: Hepatoprotective Effects

A significant area of research has focused on this compound's hepatoprotective properties. In a study investigating cisplatin-induced liver damage in rats, this compound administration resulted in notable biochemical improvements and histopathological recovery of liver tissues. The compound mitigated oxidative stress markers and preserved liver architecture, suggesting its potential as a therapeutic agent for hepatotoxicity .

特性

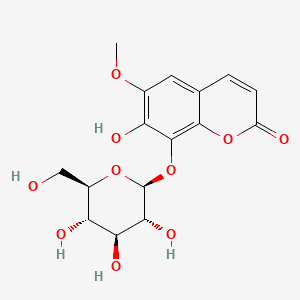

IUPAC Name |

7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3/t8-,10-,12+,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSFLLTWRCYNNX-QBNNUVSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200410 | |

| Record name | Fraxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-30-1 | |

| Record name | Fraxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7M270Y072 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。